N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide
Brand Name: Vulcanchem
CAS No.: 1396889-25-0
VCID: VC4156084
InChI: InChI=1S/C13H10N6O/c20-12(11-3-1-2-4-15-11)18-10-7-16-13(17-8-10)19-6-5-14-9-19/h1-9H,(H,18,20)
SMILES: C1=CC=NC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Molecular Formula: C13H10N6O
Molecular Weight: 266.264

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide

CAS No.: 1396889-25-0

Cat. No.: VC4156084

Molecular Formula: C13H10N6O

Molecular Weight: 266.264

* For research use only. Not for human or veterinary use.

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide - 1396889-25-0

Specification

CAS No. 1396889-25-0
Molecular Formula C13H10N6O
Molecular Weight 266.264
IUPAC Name N-(2-imidazol-1-ylpyrimidin-5-yl)pyridine-2-carboxamide
Standard InChI InChI=1S/C13H10N6O/c20-12(11-3-1-2-4-15-11)18-10-7-16-13(17-8-10)19-6-5-14-9-19/h1-9H,(H,18,20)
Standard InChI Key CSMRFQHDXQKSHM-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3

Introduction

Structural Characterization and Nomenclature

The compound’s systematic name, N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide, reflects its three key components:

  • Pyrimidine ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

  • Imidazole substituent: A five-membered ring containing two nitrogen atoms, attached to the pyrimidine’s 2-position.

  • Picolinamide group: A pyridine-2-carboxamide moiety linked to the pyrimidine’s 5-position via an amide bond.

The imidazole ring’s 1H tautomer ensures aromaticity, while the amide linkage introduces hydrogen-bonding potential. Crystallographic data for analogous compounds suggest planar geometries for the pyrimidine and imidazole rings, with dihedral angles between substituents influencing molecular packing and solubility .

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide is documented, plausible pathways derive from methods used for related pyrimidine-picolinamide hybrids :

  • Nucleophilic aromatic substitution: React 5-bromopyrimidin-2-amine with 1H-imidazole under palladium catalysis to install the imidazole group.

  • Amide coupling: Treat the resulting 2-(1H-imidazol-1-yl)pyrimidin-5-amine with picolinic acid chloride in the presence of a base (e.g., triethylamine).

Alternative approaches may employ Ullmann coupling or microwave-assisted reactions to enhance yield . Key challenges include regioselectivity at the pyrimidine’s 2- and 5-positions and minimizing side reactions involving the imidazole’s acidic N–H proton.

Reactivity Profile

  • Nucleophilic sites: The pyrimidine’s N1 and N3 atoms, along with the imidazole’s N–H, may participate in hydrogen bonding or coordination chemistry.

  • Electrophilic substitution: The pyrimidine’s 4-position is susceptible to halogenation or nitration under acidic conditions.

  • Amide hydrolysis: The picolinamide group may undergo enzymatic or acidic cleavage to yield picolinic acid and the corresponding amine .

Physicochemical Properties

Predicted properties (Table 1) were calculated using QSAR models and analog data :

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular weight269.27 g/mol
logP (octanol-water)1.8 ± 0.3
Aqueous solubility0.12 mg/mL (pH 7.4)
pKa (imidazole N–H)6.9
Topological polar surface area98 Ų

The moderate logP value suggests balanced lipophilicity, while the high polar surface area indicates potential permeability challenges across biological membranes.

Structure-Activity Relationships (SAR)

Critical SAR trends from related molecules :

  • Imidazole substitution: Methyl groups at the imidazole 4-position enhance metabolic stability but reduce aqueous solubility.

  • Pyrimidine modifications: Fluorine at the pyrimidine 4-position improves target affinity but increases CYP450 inhibition risk.

  • Picolinamide variations: Replacing the pyridine ring with phenyl decreases CNS penetration due to higher polar surface area.

Toxicological and ADME Considerations

  • CYP450 inhibition: Imidazole-containing analogs moderately inhibit CYP1A2 (IC50 ≈ 5 μM) , necessitating clinical monitoring.

  • Plasma protein binding: ~85% binding is predicted, potentially affecting free drug concentrations .

  • Metabolism: Aldehyde oxidase-mediated oxidation of the pyrimidine ring is likely, given precedents .

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